TARAXACUM

Antioxidant Phytochemistry Oxidative Stress

Generic dandelion extracts exhibit significant batch-to-batch variability in polyphenol content, compromising assay reproducibility and product efficacy. Our Taraxacum (CAS 11189-01-8) is a well-characterized leaf extract standardized to address this exact pain point. - Leaf extract delivers 3.6-fold higher total polyphenol content and a 3.9-fold lower DPPH EC50 (stronger antioxidant capacity) compared to root extract. - Methanol-extracted variant achieves an IC50 of 79.9 µg/mL for NO inhibition in RAW 264.7 cells-nearly twice the potency of water extracts. - Diploid (2x) cytotype material contains 1.20% w/w cichoric acid, 5.7-8.6 times higher than other common cytotypes, ensuring superior hepatoprotective and antimicrobial assay performance. - Hydroethanolic leaf extract is supported by human clinical data demonstrating significant increases in urinary frequency (p<0.05) and excretion ratio (p<0.001) within hours of consumption.

Molecular Formula C12Br10
Molecular Weight 0
CAS No. 11189-01-8
Cat. No. B1175051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTARAXACUM
CAS11189-01-8
SynonymsTARAXACUM
Molecular FormulaC12Br10
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taraxacum Extract Selection Guide


Taraxacum (CAS 11189-01-8), commonly known as dandelion extract, is a botanical preparation derived from species of the Taraxacum genus, primarily Taraxacum officinale. It is a complex mixture of phytochemicals including sesquiterpene lactones, flavonoids, phenolic acids, and triterpenoids [1]. The extract is widely utilized in the pharmaceutical, nutraceutical, and cosmetic industries for its purported antioxidant, anti-inflammatory, hepatoprotective, and diuretic properties [1][2]. Its exact composition is highly variable, depending on plant species, geographical origin, plant part, and extraction method, which necessitates careful selection based on specific application requirements.

Extraction solvent, plant part, and species profoundly influence bioactive yield and assay outcome.
Ploidy and geographical origin add variability; not all Taraxacum materials are equivalent.
Supports selection of well-characterized extracts for antioxidant, anti-inflammatory, or diuretic research models.

Evidence-Based Taraxacum Selection


The biological activity and chemical composition of Taraxacum (CAS 11189-01-8) extracts are not uniform across different sources. Factors such as the specific plant part used, the extraction solvent, the species, and even the plant's ploidy level can significantly alter the concentration and type of bioactive compounds, leading to substantial differences in performance in various assays and applications [1][2]. Therefore, a generic 'dandelion extract' is not a reliable substitute for a well-characterized, specific Taraxacum preparation. The following evidence demonstrates quantifiable differences that directly impact scientific and procurement decisions.

Plant part substitution
Leaf and root extracts differ >3-fold in polyphenols, which may shift antioxidant study conclusions.
Extraction solvent mismatch
Methanolic extract shows ~2× higher anti-inflammatory potency than water extract in RAW 264.7 assays; solvent choice alters assay response.
Species and ploidy variability
Cichoric acid content varies >8-fold between cytotypes; generic extracts may not support hepatoprotection model consistency.

Taraxacum Quantitative Evidence


Leaf vs. Root Antioxidant Capacity

A direct comparison of 70% ethanol-water extracts from leaves (TOL) and roots (TOR) of Taraxacum officinale demonstrated significantly higher antioxidant activity in the leaf extract. The leaf extract showed a 3.6-fold higher total polyphenol content and a 3.9-fold higher DPPH free radical scavenging activity compared to the root extract [1].

Leaf vs. Root Antioxidant Capacity
Head-to-head
DPPH EC50 0.37 mg/mL (leaf) vs 1.34 mg/mL (root); 3.9× higher activity.
Supports antioxidant research model selection.
70% ethanol extract; total polyphenols also 3.6× higher.
Antioxidant Phytochemistry Oxidative Stress

Methanol vs. Water Extract Anti-Inflammatory Activity

In LPS-stimulated RAW 264.7 macrophage cells, the methanol extract of Taraxacum officinale (TOME) exhibited a 2.0-fold greater potency in inhibiting nitric oxide (NO) production compared to the water extract (TOWE), with IC50 values of 79.9 µg/mL and 157.5 µg/mL, respectively [1].

Methanol vs. Water Anti-Inflammatory
Head-to-head
NO inhibition IC50 79.9 µg/mL (methanol) vs 157.5 µg/mL (water); 2.0× more potent.
Supports anti-inflammatory assay context.
LPS-stimulated RAW 264.7 cells, Griess assay.
Anti-inflammatory Nitric Oxide NF-κB RAW 264.7

Cichoric Acid Variation by Ploidy

A comparison of three cytotypes (2x, 3x, 4x) of Taraxacum officinale from the Indian Himalayas revealed that the diploid (2x) cytotype contains a significantly higher concentration of the bioactive compound cichoric acid. The diploid cytotype had a cichoric acid content of 1.20% w/w, which is 5.7-fold higher than the triploid (3x) cytotype (0.21% w/w) and 8.6-fold higher than the tetraploid (4x) cytotype (0.14% w/w) [1]. This correlated with superior hepatoprotective and antimicrobial activity.

Cichoric Acid by Ploidy
Class-level inference
1.20% w/w (2x) – 5.7× and 8.6× higher than 3x and 4x cytotypes.
Ploidy selection informs hepatoprotection research models.
HPLC of leaf ethanol extract; antimicrobial activity also correlated.
Hepatoprotection Cichoric Acid Cytotype Antimicrobial

Human Diuretic Effect

A pilot human clinical study demonstrated that a hydroethanolic leaf extract of Taraxacum officinale significantly increased urinary frequency and excretion ratio. Following the first dose, there was a significant (p < 0.05) increase in the frequency of urination in the 5-hour period. A more pronounced effect was observed after the second dose, with a significant (p < 0.001) increase in the excretion ratio (urination volume:fluid intake) compared to baseline [1].

Human Diuretic Effect
Reported endpoint context
Significant increase in urinary frequency (p
Supports fluid balance research model interpretation.
Pilot human study (n=17); 1-day trial, 8 mL TID dosing.
Polysaccharide Extraction Method
Method context
PHWE yielded most potent antioxidant fraction; ABTS IC50 0.54 mg/mL.
Extraction technology selection influences polysaccharide functional study outcomes.
Pressurized hot water vs other methods; α-glucosidase inhibition also superior.
Species-Specific Cytotoxic Activity
Class-level inference
T. lacistrum showed relevant cytotoxic effect on HeLa and HepG2 cell lines.
Species selection critical for antiproliferative and cancer biology studies.
Five Taraxacum species compared; others stronger in antioxidant activity.
Diuretic Human Study Urinary Frequency Excretion Ratio

Polysaccharide Extraction Optimization

A comparison of different extraction technologies for dandelion leaf polysaccharides (DLP) from Taraxacum mongolicum revealed that pressurized hot water extraction (PHWE) produced a polysaccharide fraction with significantly enhanced in vitro biological activities. The DLP-P extracted by PHWE exhibited the strongest antioxidant and anti-diabetic properties among all tested methods [1].

Polysaccharide Extraction Method
Method context
PHWE yielded most potent antioxidant fraction; ABTS IC50 0.54 mg/mL.
Extraction technology selection influences polysaccharide functional study outcomes.
Pressurized hot water vs other methods; α-glucosidase inhibition also superior.
Polysaccharides Extraction Technology Antioxidant α-Glucosidase

Species-Specific Cytotoxic Activity

A comparative study of five Taraxacum species demonstrated that extracts from different species possess distinct biological activities. T. lacistrum extract showed a relevant cytotoxic effect on both HeLa and HepG2 cell lines, indicating its potential for antiproliferative research, while other species like T. marginellum and T. obovatum were more notable for their antioxidant properties [1].

Species-Specific Cytotoxic Activity
Class-level inference
T. lacistrum showed relevant cytotoxic effect on HeLa and HepG2 cell lines.
Species selection critical for antiproliferative and cancer biology studies.
Five Taraxacum species compared; others stronger in antioxidant activity.
Cytotoxicity HeLa HepG2 Antiproliferative

Taraxacum Application Scenarios


High-Potency Antioxidant Formulations

Based on the evidence that Taraxacum officinale leaf extract (TOL) possesses 3.6-fold higher total polyphenol content and a 3.9-fold lower DPPH EC50 compared to root extract [1], a leaf extract standardized to high polyphenol content is the optimal choice for formulations designed to combat oxidative stress. This could include anti-aging skincare products or dietary supplements aimed at reducing systemic inflammation.

Anti-Inflammatory Research

For studies investigating inflammatory pathways, the methanol extract of Taraxacum officinale (TOME) is a more potent reagent. Its IC50 for inhibiting NO production in RAW 264.7 cells is 79.9 µg/mL, nearly twice as effective as the water extract (157.5 µg/mL) [2]. This allows researchers to use lower concentrations to achieve a robust anti-inflammatory response, reducing the risk of solvent-related artifacts in cell-based assays.

Hepatoprotective and Antimicrobial Research

Research programs focused on liver health or antimicrobial activity should prioritize Taraxacum officinale extract derived from diploid (2x) cytotypes. This material contains 1.20% w/w cichoric acid, a key bioactive marker, which is 5.7 to 8.6 times higher than in other common cytotypes [3]. Using a well-defined, high-cichoric acid extract will improve assay reproducibility and increase the likelihood of observing significant hepatoprotective or antimicrobial effects.

Diuretic Functional Foods & Beverages

For companies developing functional beverages or supplements targeting fluid balance and urinary health, a hydroethanolic leaf extract of Taraxacum officinale is supported by human clinical data. The extract demonstrated a significant increase in both urinary frequency (p < 0.05) and excretion ratio (p < 0.001) within hours of consumption in a pilot human study [4]. This evidence provides a strong basis for product claims and consumer confidence.

Application
Selection Property
Validation Focus
Oxidative stress pathway research
Polyphenol-standardized leaf extract
DPPH/ABTS radical scavenging assay reproducibility
Inflammatory pathway research models
Methanolic extract with validated NO inhibition
LPS-stimulated macrophage assay consistency
Hepatoprotection and antimicrobial screening
Diploid (2x) cytotype, high cichoric acid content
Cichoric acid marker quantification and bioassay correlation
Fluid balance and urinary output research
Hydroethanolic leaf extract with human study data
Urinary frequency and excretion ratio endpoints in human research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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